[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate
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Overview
Description
[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[76215,801,1102,8]octadec-13-en-7-yl] acetate is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate typically involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate is used as a model compound for studying complex organic reactions and stereochemistry. Its unique structure makes it an ideal candidate for exploring reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors. Studies may focus on its effects on cellular processes and its potential as a lead compound for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Researchers may investigate its efficacy in treating various diseases and its safety profile in preclinical and clinical studies.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of other complex molecules. Its unique structure and reactivity make it valuable for producing specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, which can modulate biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate
- [(1S,2S,3S,5S,7R,8S,9S,10S,11R,18R)-3,7,9,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate
Uniqueness
The uniqueness of [(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit unique biological activity or chemical reactivity, making it a valuable subject for further research.
Properties
Molecular Formula |
C22H28O6 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14+,16-,17+,18-,20-,21+,22+/m1/s1 |
InChI Key |
KNRAGAKNFNKKQF-FXSDCIRHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)[C@@]4([C@H]([C@H]5[C@@]3(CO4)C(=O)C=CC5(C)C)O)O |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O |
Origin of Product |
United States |
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